molecular formula C12H14FNO3 B584223 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene CAS No. 1346606-16-3

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Cat. No. B584223
M. Wt: 243.271
InChI Key: LLUFOXYJKAAINV-PYTYSWDNSA-N
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Description

Physical And Chemical Properties Analysis

The compound is soluble in Chloroform and Methanol . It appears as an off-white solid . The molecular weight is 217.23 .

Scientific Research Applications

Synthesis and Reactions

  • Synthesis of Fluoroionophores

    Research on the development of fluoroionophores from derivatives like 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene has been explored. These compounds can chelate metal cations, such as Zn+2, in organic and semi-aqueous solutions, making them potential candidates for applications in fluorescence-based sensing technologies (Hong et al., 2012).

  • High-Performance Liquid Chromatography (HPLC)

    The compound has been investigated for its application in HPLC as a fluorogenic labeling reagent. It exhibits selective and rapid reaction with biologically important thiols to form fluorescent adducts, aiding in the analytical separation and detection of these thiols (Gatti et al., 1990).

  • Copolymer Synthesis

    Studies on the copolymerization of styrene with fluoro ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates, related to 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene, have been conducted. These novel trisubstituted ethylenes show potential in developing new materials with specific properties (Kharas et al., 2016).

Crystal Structure Analysis

  • X-Ray Crystallography: Research involving the synthesis and crystal structure determination of compounds structurally related to 2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene has been carried out. These studies provide insights into the molecular configurations and potential applications in various fields, such as materials science and pharmacology (Liang, 2009).

Other Applications

  • Organic Synthesis: The compound has been utilized in organic synthesis processes, particularly in the preparation of specific intermediates and derivatives. This application is critical in the development of new organic compounds with diverse functionalities (Taskinen, 1974).

Future Directions

“2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene” has potential applications in various fields. Stable isotope labeling allows researchers to study metabolic pathways in vivo in a safe manner . It can also be used as a chemical reference for chemical identification, qualitative, quantitative, detection, etc .

properties

CAS RN

1346606-16-3

Product Name

2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene

Molecular Formula

C12H14FNO3

Molecular Weight

243.271

IUPAC Name

(E)-4-[methoxy(methyl)amino]-1-(2,3,5,6-tetradeuterio-4-fluorophenoxy)but-3-en-2-one

InChI

InChI=1S/C12H14FNO3/c1-14(16-2)8-7-11(15)9-17-12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3/b8-7+/i3D,4D,5D,6D

InChI Key

LLUFOXYJKAAINV-PYTYSWDNSA-N

SMILES

CN(C=CC(=O)COC1=CC=C(C=C1)F)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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